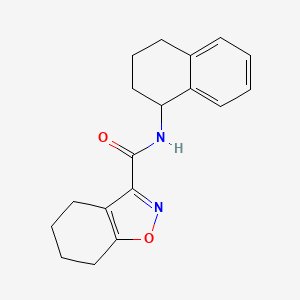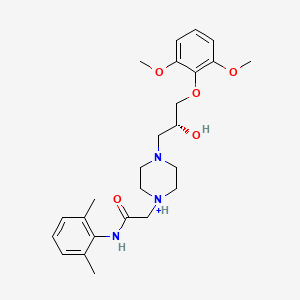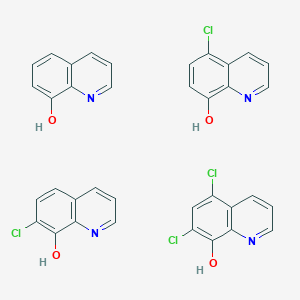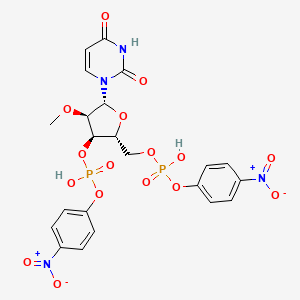
2'-O-Methyluridine 3',5'-Bis(4-nitrophenyl)phosphate Diester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester: is a chemical compound with the molecular formula C22H22N4O16P2 and a molecular weight of 660.375 g/mol . This compound is a derivative of uridine, a nucleoside that is a component of RNA. The presence of the 2’-O-methyl group and the bis(4-nitrophenyl)phosphate groups makes this compound unique and useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester typically involves the protection of the uridine molecule followed by the introduction of the 2’-O-methyl group. The bis(4-nitrophenyl)phosphate groups are then added through a phosphorylation reaction. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to meet regulatory standards.
化学反応の分析
Types of Reactions: 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2’-O-Methyluridine and bis(4-nitrophenyl)phosphate.
Substitution: The nitrophenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products Formed:
Hydrolysis: 2’-O-Methyluridine and bis(4-nitrophenyl)phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester is used as a reagent in organic synthesis and as a building block for more complex molecules .
Biology: In biological research, this compound is used to study RNA modifications and interactions. It serves as a model compound for understanding the effects of methylation on RNA structure and function .
Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in quality control .
作用機序
The mechanism of action of 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester involves its interaction with RNA molecules. The 2’-O-methyl group affects the hydrogen bonding and base pairing properties of RNA, leading to changes in RNA stability and function. The bis(4-nitrophenyl)phosphate groups can participate in phosphorylation reactions, influencing the activity of enzymes involved in RNA metabolism .
類似化合物との比較
2’-O-Methyluridine: A simpler derivative without the bis(4-nitrophenyl)phosphate groups.
Uridine 3’,5’-Bis(4-nitrophenyl)phosphate: Lacks the 2’-O-methyl group.
2’-O-Methylcytidine 3’,5’-Bis(4-nitrophenyl)phosphate: Similar structure but with a cytidine base instead of uridine.
Uniqueness: 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester is unique due to the combination of the 2’-O-methyl group and the bis(4-nitrophenyl)phosphate groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C22H22N4O16P2 |
|---|---|
分子量 |
660.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[hydroxy-(4-nitrophenoxy)phosphoryl]oxy-4-methoxyoxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C22H22N4O16P2/c1-37-20-19(42-44(35,36)41-16-8-4-14(5-9-16)26(31)32)17(39-21(20)24-11-10-18(27)23-22(24)28)12-38-43(33,34)40-15-6-2-13(3-7-15)25(29)30/h2-11,17,19-21H,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28)/t17-,19-,20-,21-/m1/s1 |
InChIキー |
LZEUWZIKVMPXFM-CWJKEVGVSA-N |
異性体SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)OC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)OC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)

![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
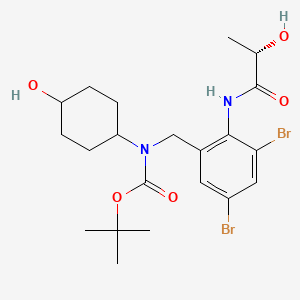
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)

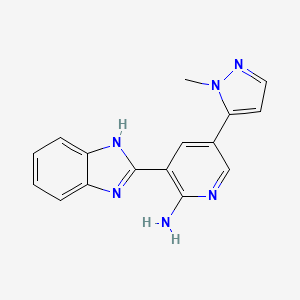
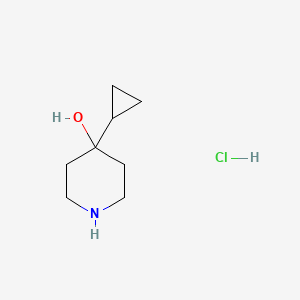
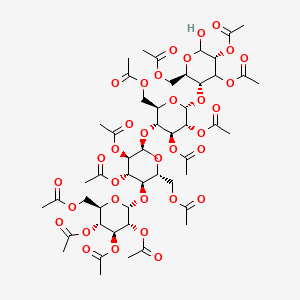
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
